molecular formula C21H20N2O2S B2422873 2-(2,2-Diphenylacetamido)-4,5-dimethylthiophene-3-carboxamide CAS No. 433256-80-5

2-(2,2-Diphenylacetamido)-4,5-dimethylthiophene-3-carboxamide

Cat. No. B2422873
CAS RN: 433256-80-5
M. Wt: 364.46
InChI Key: BMMIYRMBQJPSBU-UHFFFAOYSA-N
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Description

2-(2,2-Diphenylacetamido)-4,5-dimethylthiophene-3-carboxamide (referred to as DTC) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DTC is a member of the thiophene family of compounds, which are known for their diverse biological activities. In

Scientific Research Applications

Antioxidant Activity

The compound exhibits antioxidant properties, which are crucial for preventing oxidative damage caused by free radicals in biological systems. Specifically, it can scavenge reactive oxygen species (ROS) and protect cells from oxidative stress. Researchers have employed the 1,1-diphenyl-2-picrylhydrazil (DPPH) radical scavenging assay to evaluate its antioxidant efficacy . This assay involves measuring the ability of the compound to neutralize the DPPH radical, providing insights into its antioxidant potential.

Free Radical Scavenging

In addition to DPPH, the compound has been investigated for its ability to scavenge other free radicals, such as hydroxyl radicals. These radicals play a role in oxidative damage and aging. By removing hydroxyl radicals, this compound may contribute to cellular protection and overall health .

properties

IUPAC Name

2-[(2,2-diphenylacetyl)amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-13-14(2)26-21(17(13)19(22)24)23-20(25)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,18H,1-2H3,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMIYRMBQJPSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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